molecular formula C15H11Cl2N3O4S2 B2787171 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide CAS No. 1171329-94-4

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2787171
CAS No.: 1171329-94-4
M. Wt: 432.29
InChI Key: SENCVILRMNWWSC-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in early-stage drug discovery. This molecule incorporates a 1,3,4-oxadiazole core, a five-membered heterocyclic ring known to function as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . The scaffold is frequently exploited in the design of molecules for oncological and neurological research, though its specific biological profile requires further investigation. The structure is further characterized by a 2,5-dichlorothiophene moiety and a 4-methanesulfonylphenylacetamide group. The methanesulfonyl (mesyl) group is a notable feature, as it can act as a strong hydrogen bond acceptor and influence a molecule's electronic properties and potential for target binding. Researchers will find this compound valuable for probing structure-activity relationships (SAR), screening against novel biological targets, and as a building block for the synthesis of more complex chemical entities. Its molecular framework is reminiscent of other investigated 1,3,4-oxadiazole and thiadiazole derivatives reported in the scientific literature for their diverse biological activities . Applications & Research Value: This product is intended for use in non-clinical laboratory research only. It is suited for in vitro assay development, high-throughput screening campaigns, and as a reference standard in analytical chemistry. Potential research avenues include the investigation of kinase inhibition, apoptosis induction, and other mechanisms relevant to disease pathology, based on the activities observed in related molecular frameworks . Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S2/c1-26(22,23)9-4-2-8(3-5-9)6-12(21)18-15-20-19-14(24-15)10-7-11(16)25-13(10)17/h2-5,7H,6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENCVILRMNWWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The thiophene ring substituted with dichlorine atoms can be introduced through electrophilic substitution reactions. The final step involves the coupling of the oxadiazole and thiophene rings with the methanesulfonylphenyl acetamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

The compound shares structural homology with 1,3,4-oxadiazoles synthesized by Zhang et al. (1988), such as 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides and their cyclized derivatives (e.g., 1,3,4-oxadiazoles) . Key differences include:

  • Substituent Effects: The target compound’s dichlorothiophene and methanesulfonylphenyl groups contrast with the pyridine and aryl groups in Zhang’s derivatives.
  • Bioactivity: Zhang’s oxadiazoles showed plant growth promotion at low concentrations (e.g., enhanced wheat and cucumber growth) .

Sulfonamide-Containing Acetamides

The compound’s acetamide group resembles N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reported by Zia-ur-Rehman et al. (2008) . Structural and functional comparisons include:

  • Functional Groups : Both compounds feature sulfonamide and acetamide linkages. However, the target compound incorporates a 1,3,4-oxadiazole-thiophene system, while Zia-ur-Rehman’s derivative has a nitro-chlorophenyl group.
  • Crystallographic Behavior: Zia-ur-Rehman’s compound exhibits intermolecular hydrogen bonding (C–H⋯O interactions) stabilizing its crystal lattice .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Reported Bioactivity/Application Reference
Target Compound 1,3,4-Oxadiazole 2,5-Dichlorothiophene, Methanesulfonylphenyl Not explicitly stated (inferred pharmacological potential)
1-(Pyridin-4′-carbonyl)-4-arylthiosemicarbazide 1,3,4-Oxadiazole Pyridine, Aryl Plant growth promotion (e.g., wheat)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Nitrophenyl, Methylsulfonyl Intermediate for heterocyclic synthesis

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Zhang’s Oxadiazoles Zia-ur-Rehman’s Acetamide
Lipophilicity (LogP) High (Cl, thiophene) Moderate (pyridine, aryl) Moderate (nitro, chloro)
Hydrogen Bonding Multiple (oxadiazole, sulfonyl) Moderate (oxadiazole, amide) Strong (sulfonyl, nitro)
Metabolic Stability Likely high (halogenation) Variable (depends on substituents) Moderate

Research Findings and Implications

  • Structural Advantages: The dichlorothiophene and methanesulfonyl groups may enhance the target compound’s binding affinity to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs.
  • Synthetic Challenges : The presence of multiple electronegative groups (Cl, sulfonyl) could complicate synthesis, requiring optimized conditions to avoid side reactions.
  • Biological Potential: While Zhang’s oxadiazoles are agriculturally relevant , the target compound’s sulfonamide moiety aligns with drug-like properties seen in anti-inflammatory or antimicrobial agents. Further studies are needed to confirm these hypotheses.

Biological Activity

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, evaluation of anticancer effects, antimicrobial properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxadiazole ring and a methanesulfonylphenyl group. The synthesis typically involves multi-step reactions that integrate various chemical precursors to achieve the desired molecular configuration.

General Structure

  • Molecular Formula : C14H12Cl2N4O3S
  • Molecular Weight : 367.24 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of oxadiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and apoptosis analysis. The results indicated that certain derivatives induced significant apoptosis through caspase activation pathways, suggesting a mechanism of action that could be applicable to our compound of interest .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis via caspase activation
Compound BC610DNA synthesis inhibition

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains.

Research Findings:
A series of compounds with similar structural motifs were tested for their antimicrobial activity against MRSA, E. coli, and K. pneumoniae. The results indicated that some derivatives exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)Activity
Compound CMRSA8Strong
Compound DE. coli16Moderate

Mechanistic Insights

The biological activity of this compound may involve multiple mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Inhibition of DNA Synthesis : Disrupts cellular replication processes.
  • Antibacterial Mechanism : Potentially disrupts bacterial cell wall synthesis or function.

Q & A

Q. How can researchers ensure reproducibility in scaling up synthesis from mg to gram quantities?

  • Answer : Critical steps:
  • Process analytical technology (PAT) : Monitor reaction progression in real-time via inline FTIR.
  • Purification consistency : Use automated flash chromatography with standardized gradients.
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to ensure batch-to-batch polymorph uniformity .

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